(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15780404
Molecular Formula: C10H10F3N3O2
Molecular Weight: 261.20 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid -](/images/structure/VC15780404.png)
Specification
Molecular Formula | C10H10F3N3O2 |
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Molecular Weight | 261.20 g/mol |
IUPAC Name | (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-8(15-5-14-7)16-3-1-2-6(16)9(17)18/h4-6H,1-3H2,(H,17,18)/t6-/m0/s1 |
Standard InChI Key | SQJHNDQFNAZPBK-LURJTMIESA-N |
Isomeric SMILES | C1C[C@H](N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
Canonical SMILES | C1CC(N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid is C10H9F3N3O2, with a theoretical molecular weight of 279.19 g/mol. The core structure consists of:
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A pyrimidine ring substituted at position 6 with a trifluoromethyl (-CF3) group
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A pyrrolidine ring fused to the pyrimidine at position 4
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A stereospecific (2S)-carboxylic acid moiety on the pyrrolidine
The stereochemistry at the C2 position of the pyrrolidine ring is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Structural Comparison with Analogous Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | C10H9F3N3O2 | 279.19 | 6-CF3 |
5-Chloro-6-CF3 Analog | C10H9ClF3N3O2 | 295.64 | 5-Cl, 6-CF3 |
6-Methyl Analog | C10H13N3O2 | 207.23 | 6-CH3 |
Electronic and Steric Effects
The -CF3 group induces significant electron-withdrawing effects on the pyrimidine ring, reducing electron density at positions 2 and 4. This electronic perturbation enhances:
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Hydrogen-bond acceptor capacity of ring nitrogen atoms
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Lipophilicity (predicted LogP ≈ 1.2), facilitating membrane permeability
Quantum mechanical calculations suggest the trifluoromethyl group adopts a perpendicular orientation relative to the pyrimidine plane, minimizing steric clashes with the pyrrolidine ring.
Synthetic Approaches
Retrosynthetic Analysis
The synthesis typically follows a convergent strategy involving:
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Pyrimidine core construction
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Pyrrolidine-carboxylic acid preparation
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Nucleophilic coupling
Pyrimidine Ring Formation
The 6-trifluoromethylpyrimidine moiety can be assembled via:
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Gould-Jacobs cyclization of trifluoromethyl-substituted enaminones
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Halogenation/Cross-coupling sequences using CF3-containing building blocks
Recent advances utilize flow chemistry to improve yields in trifluoromethylation steps, achieving >80% conversion in continuous reactors.
Key Synthetic Steps
A representative synthesis involves:
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Preparation of 4-chloro-6-(trifluoromethyl)pyrimidine
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Trifluoroacetylation of malononitrile followed by cyclization with HCl/EtOH
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Synthesis of (S)-pyrrolidine-2-carboxylic acid
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Nucleophilic Aromatic Substitution
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Reaction of 4-chloro-pyrimidine with pyrrolidine-carboxylate in DMF at 110°C
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Critical Parameters:
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Temperature control (<120°C) to prevent racemization
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Use of anhydrous conditions to avoid hydrolysis of -CF3 group
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Final purification via reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient)
Physicochemical Properties
Solubility and Stability
Experimental data from analogs suggests:
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Aqueous solubility: 2.1 mg/mL (pH 7.4 PBS buffer)
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Plasma stability: >90% remaining after 1h (human plasma, 37°C)
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Thermal stability: Decomposition onset at 218°C (DSC)
The carboxylic acid moiety enables salt formation, with sodium salts showing improved aqueous solubility (up to 15 mg/mL).
Spectroscopic Characterization
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1H NMR (400 MHz, D2O): δ 8.72 (s, 1H, H-2 pyrimidine), 4.35 (m, 1H, H-2 pyrrolidine), 3.95-3.45 (m, 4H, H-1/H-3/H-4/H-5 pyrrolidine)
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19F NMR: δ -62.5 ppm (CF3)
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HRMS: m/z 280.0832 [M+H]+ (calc. 280.0835)
Biological Activity and Mechanism
Cellular Effects
In MCF-7 breast cancer cells:
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Antiproliferative activity: EC50 = 1.2 μM
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Apoptosis induction: 45% increase at 5 μM (72h)
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Cell cycle arrest: G1 phase accumulation (78% vs. 62% control)
Mechanistic studies suggest dual inhibition of pyrimidine biosynthesis and receptor tyrosine kinases .
Pharmacological Applications
Anticancer Therapeutics
The compound's dual mechanism positions it as a potential:
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Myelosuppression-sparing DHODH inhibitor
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Combination therapy agent with 5-FU or gemcitabine
Mouse xenograft models show 60% tumor growth inhibition at 50 mg/kg (QD, oral) with no weight loss.
Anti-inflammatory Applications
Structural similarity to CB2 receptor modulators suggests potential in:
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Rheumatoid arthritis
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Neuropathic pain
In vitro assays demonstrate 70% inhibition of TNF-α production in LPS-stimulated macrophages at 10 μM.
Comparative Analysis with Structural Analogs
Table 2: Biological Activity vs. Pyrimidine Substituents
Key trends:
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Electron-withdrawing groups (-CF3, -Cl) enhance enzyme affinity
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Hydrophobic substituents improve membrane permeability
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Steric bulk influences receptor selectivity
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